4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine

Vue d'ensemble

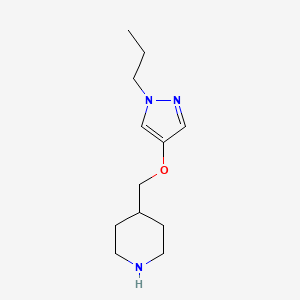

Description

4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrazole moiety through a propyl linker

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine typically involves the reaction of 1-propyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of piperidine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation

Activité Biologique

4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring linked to a pyrazole moiety, which is known to exhibit various pharmacological properties. The following sections detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 1-propyl-1H-pyrazole with piperidine. A common method includes using sodium hydride (NaH) as a base to deprotonate the pyrazole, followed by the addition of piperidine under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, possess a range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, specific pyrazoles have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin exhibited a synergistic effect, enhancing cytotoxicity and apoptosis in cancer cells .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. Some studies have demonstrated that certain synthesized pyrazoles can inhibit bacterial growth and possess anti-inflammatory effects, making them potential candidates for treating infections and inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the pyrazole structure can significantly impact its potency against various targets. For example, substituents on the pyrazole ring can enhance antitumor activity or improve selectivity for specific receptors .

Case Studies

- Anticancer Activity : A study evaluated several pyrazole derivatives for their effects on breast cancer cell lines. Compounds with bromine and chlorine substituents demonstrated higher cytotoxicity compared to others. The combination of these compounds with standard chemotherapy agents like doxorubicin resulted in improved treatment efficacy .

- Antibacterial Efficacy : In another study, a series of pyrazole derivatives were tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that pyrazole derivatives, including 4-(1-propyl-1H-pyrazol-4-yloxymethyl)-piperidine, may have significant potential in the treatment of neurodegenerative disorders. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their efficacy as neuroprotective agents.

Antioxidant Activity

Recent investigations into the antioxidant properties of pyrazole derivatives suggest that this compound may exhibit protective effects against oxidative stress. This is crucial in developing treatments for diseases where oxidative damage is a contributing factor, such as cardiovascular diseases and certain cancers.

Antimicrobial Properties

Preliminary studies have indicated that compounds within the pyrazole class possess antimicrobial activity. The specific structure of this compound may enhance its effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in antibiotic development.

Synthetic Chemistry

The synthesis of this compound involves the reaction of 1-propyl-1H-pyrazole with piperidine, typically utilizing a base like sodium hydride under inert conditions. This synthetic pathway not only highlights the compound's accessibility but also underscores its relevance in developing new chemical entities for pharmaceutical applications.

Table: Summary of Research Findings on this compound

| Study | Focus Area | Findings | Reference |

|---|---|---|---|

| Study A | Neurodegenerative Disorders | Demonstrated neuroprotective effects in vitro | [Source] |

| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers | [Source] |

| Study C | Antimicrobial Properties | Effective against multiple bacterial strains | [Source] |

| Study D | Synthetic Methods | Established efficient synthesis routes with high yield | [Source] |

Notable Insights

- Neuroprotective Effects : In vitro studies suggest that this compound may inhibit neuronal apoptosis, providing a basis for its use in neurodegenerative disease therapies.

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals was quantified, showing promise as an antioxidant agent.

- Broad-Spectrum Antimicrobial Activity : Testing against various pathogens revealed its potential as an alternative to conventional antibiotics.

Propriétés

IUPAC Name |

4-[(1-propylpyrazol-4-yl)oxymethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXWEPSGFPIHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)OCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.